What are the physicochemical properties of N-Benzoyl-L-proline
What are the physicochemical properties of N-Benzoyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
N-Benzoyl-L-proline is a derivative of the amino acid L-proline, characterized by the presence of a benzoyl group attached to the nitrogen atom of the proline ring. This modification imparts distinct physicochemical properties that are of significant interest in various fields, including medicinal chemistry, organic synthesis, and materials science. This technical guide provides an in-depth overview of the core physicochemical properties of N-Benzoyl-L-proline, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | - |
| Molecular Weight | 219.24 g/mol | PubChem CID 6988239[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa (acidic) | Not available | - |
| Optical Rotation | Not available | - |
| XLogP3 | 1.1 | Computed by PubChem[1] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of N-Benzoyl-L-proline.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Apparatus:
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Melting point apparatus (e.g., digital melting point device or Thiele tube)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of dry N-Benzoyl-L-proline is finely ground using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.
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Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.
Determination of Solubility
The solubility of N-Benzoyl-L-proline can be determined in various solvents to understand its behavior in different media.
Apparatus:
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Analytical balance
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Vials or test tubes with screw caps
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Constant temperature shaker bath
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Spectrophotometer or HPLC system
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Volumetric flasks and pipettes
Procedure (Shake-Flask Method):
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Sample Preparation: An excess amount of N-Benzoyl-L-proline is added to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.
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Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.
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Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of the dissolved N-Benzoyl-L-proline is determined using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration (mol/L).
Determination of pKa
The acid dissociation constant (pKa) of the carboxylic acid group in N-Benzoyl-L-proline is a measure of its acidity.
Apparatus:
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pH meter with a calibrated electrode
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Burette
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Stir plate and stir bar
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Beaker
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Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure (Potentiometric Titration):
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Sample Preparation: A precisely weighed amount of N-Benzoyl-L-proline is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.
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Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.
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Titration: The standardized base solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.
Determination of Specific Optical Rotation
As a chiral molecule, N-Benzoyl-L-proline will rotate the plane of plane-polarized light. The specific rotation is a characteristic property.
Apparatus:
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Polarimeter
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Polarimeter cell (of a known path length)
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Analytical balance
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Volumetric flask
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Sodium lamp (or other monochromatic light source)
Procedure:
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Solution Preparation: A solution of N-Benzoyl-L-proline is prepared by accurately weighing a known mass of the compound and dissolving it in a specific volume of a suitable solvent (e.g., ethanol, chloroform) in a volumetric flask. The concentration (c) is calculated in g/mL.
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Blank Measurement: The polarimeter is zeroed using the pure solvent in the polarimeter cell.
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Sample Measurement: The polarimeter cell is rinsed and filled with the prepared solution of N-Benzoyl-L-proline. The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
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Calculation: The specific rotation ([α]Tλ) is calculated using the following formula: [α]Tλ = α / (l × c) where:
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α is the observed rotation in degrees.
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l is the path length of the polarimeter cell in decimeters (dm).
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c is the concentration of the solution in g/mL.
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Synthesis Workflow
The following diagram illustrates a typical synthetic route for the preparation of N-Benzoyl-L-proline from L-proline and benzoyl chloride.
Caption: Synthesis workflow for N-Benzoyl-L-proline.
